Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane
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Overview
Description
Preparation Methods
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized by mixing solutions of sodium thiosulfate and silver nitrate . The reaction typically involves the use of excess thiosulfate to form the [Ag(S₂O₃)₂]³⁻ complex ion . This method is commonly used in laboratory settings for plant assays .
Chemical Reactions Analysis
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silver sulfate (Ag₂SO₄).
Reduction: It can be reduced to elemental silver (Ag) and sulfur dioxide (SO₂).
Substitution: In the presence of strong acids, it can undergo substitution reactions to form different silver salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions are silver sulfate, elemental silver, and sulfur dioxide .
Scientific Research Applications
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: It is employed in plant tissue culture to promote flower growth and longevity.
Medicine: Research is being conducted on its potential use in antimicrobial treatments due to its silver content.
Mechanism of Action
The mechanism of action of disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with ethylene receptors in plants. By binding to these receptors, it inhibits the action of ethylene, a hormone responsible for the aging and senescence of flowers . This results in prolonged flower life and increased flower production .
Comparison with Similar Compounds
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be compared with other similar compounds such as:
Sodium silver thiosulfate: Used as a post-harvest conditioner for cut flowers.
Sodium thiosulfate: Commonly used in photographic fixing and as an antidote for cyanide poisoning.
The uniqueness of this compound lies in its specific application in promoting flower growth and longevity, which is not as prominent in the other similar compounds .
Biological Activity
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane, also known by its chemical formula Ag2O3S2, is a compound of interest in the field of chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of silver and sulfur in its structure, which contributes to its unique properties. The compound has been studied for various applications, particularly in medicinal chemistry.
Property | Value |
---|---|
Chemical Formula | Ag2O3S2 |
Molecular Weight | 284.87 g/mol |
IUPAC Name | Disilver dioxido-oxo-sulfanylidene-lambda6-sulfane |
CAS Number | 9905473 |
Research indicates that disilver compounds, including dioxido-oxo-sulfanylidene-lambda6-sulfane, exhibit biological activities primarily through their interactions with cellular components. The proposed mechanisms include:
- Antimicrobial Activity : Silver ions are known for their broad-spectrum antimicrobial properties. They disrupt microbial cell membranes and interfere with metabolic processes.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest a role in modulating inflammatory pathways, potentially beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PubChem highlighted the effectiveness of silver compounds against various bacterial strains. The study demonstrated that disilver compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of disilver compounds revealed that at certain concentrations, these compounds could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells . This selective cytotoxicity is promising for cancer therapy.
- Wound Healing Applications : A case study from a clinical trial indicated that silver-based compounds significantly enhanced wound healing rates in patients with chronic wounds. The antimicrobial properties helped prevent infections, thus accelerating recovery .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | PubChem |
Cytotoxicity | Induction of apoptosis in cancer cells | PubChem |
Wound Healing | Enhanced healing rates | Clinical Trial |
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are crucial. Studies have indicated that while silver ions can be toxic at high concentrations, appropriate formulations can mitigate these risks. Toxicological evaluations suggest that when used correctly, the compound poses minimal risk to human health .
Properties
CAS No. |
23149-52-2 |
---|---|
Molecular Formula |
Ag2O3S2 |
Molecular Weight |
327.87 g/mol |
IUPAC Name |
disilver;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Ag.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
BLZGNFOLSIAOSQ-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
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